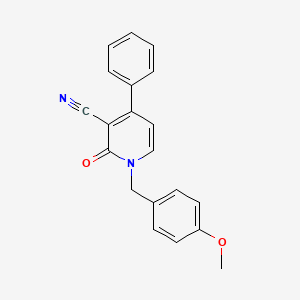

1-(4-Methoxybenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Description

1-(4-Methoxybenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile (systematic name: 4-(4-Methoxyphenyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile) is a pyridin-2(1H)-one derivative with the molecular formula C₁₉H₁₄N₂O₂ and molecular weight 294.33 g/mol . Its structure features a methoxybenzyl group at position 1, a phenyl group at position 4, and a nitrile substituent at position 2. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including antioxidant and antimicrobial properties .

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-2-oxo-4-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c1-24-17-9-7-15(8-10-17)14-22-12-11-18(19(13-21)20(22)23)16-5-3-2-4-6-16/h2-12H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZQBGUKZVQQIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=CC(=C(C2=O)C#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methoxybenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile (CAS No. 478067-22-0) is a compound with significant potential in medicinal chemistry. Its molecular formula is C20H16N2O2, and it has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

- Molecular Weight : 316.35 g/mol

- Chemical Structure : The compound features a pyridine ring with a carbonitrile group and a methoxybenzyl substituent, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study indicated that at a concentration of 1000 µg/mL, the compound significantly inhibited cell growth in HepG2 liver cancer cells, leading to reduced cell viability .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This action may be beneficial in treating conditions characterized by chronic inflammation.

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays. It demonstrated the ability to scavenge free radicals effectively, suggesting its role in protecting cells from oxidative stress .

The precise mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary findings suggest that it may interact with specific cellular pathways involved in apoptosis and cell proliferation. The modulation of these pathways could explain its anticancer and anti-inflammatory effects.

Case Studies

Scientific Research Applications

Potential Research Areas

- ** অ্যান্টিমাইক্রোবিয়াল অ্যাক্টিভিটি:** Quinazoline derivatives, which share structural similarities with the target compound, have demonstrated antibacterial and antifungal activities . This suggests that 1-(4-Methoxybenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile could be explored for its potential antimicrobial properties .

- Gyrase Inhibition: Some quinazolinone derivatives have been identified as gyrase inhibitors . Gyrase is an essential bacterial enzyme, making it a potential target for new antibacterial agents. The compound might be investigated for its ability to inhibit gyrase .

- Anti-inflammatory Agents: 1,2-Dihydro-2-oxo-4-phenyl-3-quinolinecarbonitrile derivatives have been reported as anti-inflammatory agents . The structural similarity of this compound suggests it could have similar applications .

- Histone Deacetylase Inhibitors: 4-Methoxybenzyl (PMB) esters are used in synthesizing histone deacetylase inhibitors like trichostatin A . The presence of a methoxybenzyl group in the title compound suggests it could be relevant in synthesizing similar inhibitors .

- Dihydropyrimidinone Synthesis: 4,4-Disubstituted 3,4-dihydropyrimidin-2(1H)-ones, which can be synthesized through efficient methods, have shown antiproliferative effects . These compounds are related to the title compound, indicating a potential research area .

There are no specific case studies available in the search results for this compound.

Synthesis and Derivatives

While the provided documents do not detail the synthesis of this compound, they do discuss methods for creating related compounds.

- An efficient method for synthesizing 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-ones has been developed, which can expand the molecular diversity of related derivatives .

- Various methods for synthesizing quinazoline derivatives with antimicrobial activity have been reported, offering insights into potential modifications of this compound to enhance its biological activity .

- The use of 4-Methoxybenzyl (PMB) esters as protecting groups in the synthesis of complex molecules like trichostatin A highlights the role of the methoxybenzyl moiety in chemical synthesis .

- General methods for synthesizing 4-chromanones and related compounds have been described, providing potential routes for creating analogs of this compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparison of Key Pyridin-2(1H)-one Derivatives

Key Observations:

Antioxidant Activity :

- The target compound exhibits 17.55% DPPH scavenging at 12 ppm, significantly lower than the bromophenyl analog (79.05% ) . Bromine’s electron-withdrawing nature likely enhances radical stabilization, improving antioxidant capacity.

- Methoxy groups (electron-donating) may reduce reactivity compared to halogenated derivatives.

Antimicrobial Activity :

- Both the target compound and bromophenyl analog show moderate inhibition against Staphylococcus aureus and Escherichia coli, suggesting pyridin-2(1H)-one scaffolds inherently interact with bacterial enzymes or membranes .

- The dichlorobenzyl-fluorophenyl derivative is prioritized as an API intermediate , implying enhanced pharmacokinetic properties (e.g., solubility, stability) due to halogenation .

Structural Influence on Applications :

- Halogenated Derivatives (Br, Cl, F): Favored in drug development for improved binding affinity and metabolic stability. Molecular docking studies correlate bromophenyl’s higher binding affinity with its superior antioxidant activity .

- Methoxy and Methylsulfanyl Groups : Methoxy derivatives may prioritize lower toxicity profiles, while methylsulfanyl groups (as in ) could modulate lipophilicity for CNS-targeted drugs.

Computational and Experimental Validation

Molecular Docking :

- The bromophenyl analog’s high binding affinity to bacterial enzymes (e.g., DNA gyrase) aligns with its moderate antimicrobial activity, validated via Py-Rx and Discovery Studio .

- Methoxy groups in the target compound show weaker interactions in docking simulations, consistent with lower bioactivity .

- Synthetic Routes: The target compound is synthesized via cyclization of 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one with 4-methoxybenzaldehyde and ethyl cyanoacetate, a method shared with other pyridin-2(1H)-one derivatives .

Q & A

Basic: What is a robust synthetic route for preparing 1-(4-Methoxybenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile?

A common methodology involves a multicomponent reaction under reflux conditions. For structurally analogous dihydropyridinecarbonitriles, a mixture of acetophenone derivatives, substituted aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol is heated for 10–20 hours . For the target compound, substituting the aldehyde with 4-methoxybenzyl chloride and optimizing reaction time/temperature may yield the product. Post-reaction crystallization (e.g., using DMF/ethanol) and purification via column chromatography (silica gel, ethyl acetate/hexane) are recommended. Monitor reaction progress by TLC and confirm purity via HPLC (>95%).

Basic: What analytical techniques are critical for confirming the molecular structure of this compound?

- Nuclear Magnetic Resonance (NMR): Use and NMR to verify substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, aromatic protons at δ 6.8–7.5 ppm).

- Infrared Spectroscopy (IR): Confirm the presence of carbonyl (C=O stretch ~1680 cm) and nitrile (C≡N stretch ~2220 cm) groups.

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated [M+H] for CHNO: 337.1288).

- X-ray Crystallography: For unambiguous confirmation, grow single crystals (e.g., in DMF/ethanol) and solve the structure using SHELXL or ORTEP-III .

Basic: What safety protocols should be followed when handling this compound?

- Hazard Mitigation: Pyridinecarbonitriles may release toxic fumes (HCN) under decomposition. Use fume hoods, nitrile gloves, and lab coats.

- First Aid: In case of inhalation, move to fresh air; for skin contact, wash with soap/water. Consult SDS for analogs (e.g., 1-butyl derivatives in ) for specific guidance.

- Storage: Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis.

Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

The keto-enol tautomerism of the 2-oxo-1,2-dihydropyridine moiety can be resolved via X-ray diffraction. For example, in analogous structures (e.g., 4-(4-methoxyphenyl) derivatives), SHELXL refinement of high-resolution data (e.g., Mo Kα radiation, λ = 0.71073 Å) confirms the keto form by identifying electron density peaks at the carbonyl oxygen . Use ORTEP-3 to visualize thermal ellipsoids and validate hydrogen bonding (e.g., N–H···O interactions stabilizing the crystal lattice) .

Advanced: How can researchers evaluate the biological activity of this compound in anticancer assays?

- In Vitro Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC values with reference drugs (e.g., doxorubicin).

- Mechanistic Studies: Assess apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3 activation assays.

- Structure-Activity Relationship (SAR): Modify substituents (e.g., methoxybenzyl, phenyl groups) and test analogs to identify key pharmacophores, as seen in pyridine derivatives from .

Advanced: How should conflicting data on reaction yields or byproduct formation be addressed?

- Reaction Optimization: Vary catalysts (e.g., acetic acid vs. NHOAc), solvent polarity (ethanol vs. acetonitrile), and temperature. Use DoE (Design of Experiments) to identify critical parameters.

- Byproduct Analysis: Characterize impurities via LC-MS and NMR. For example, ethyl cyanoacetate self-condensation products (e.g., diethyl 2-cyanoglutarate) may form if reagent ratios are suboptimal .

- Reproducibility: Validate conditions across multiple batches and labs. Document deviations (e.g., humidity effects on ammonium acetate activity).

Advanced: What computational methods support the design of derivatives with enhanced stability?

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict stability of substituents (e.g., electron-withdrawing groups on the phenyl ring reducing electron density at the pyridine core).

- Molecular Docking: Simulate binding to target proteins (e.g., tyrosine kinases) using AutoDock Vina. Focus on π-π stacking between the phenyl group and hydrophobic pockets.

- ADMET Prediction: Use SwissADME to estimate pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.